Dibenzocycloocta-1,5-diene
CAS No.: 1460-59-9
Cat. No.: VC20956074
Molecular Formula: C16H16
Molecular Weight: 208.3 g/mol
Purity: 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1460-59-9 |
---|---|
Molecular Formula | C16H16 |
Molecular Weight | 208.3 g/mol |
IUPAC Name | tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaene |
Standard InChI | InChI=1S/C16H16/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-8H,9-12H2 |
Standard InChI Key | PCQPMHABIFETBJ-UHFFFAOYSA-N |
SMILES | C1CC2=CC=CC=C2CCC3=CC=CC=C31 |
Canonical SMILES | C1CC2=CC=CC=C2CCC3=CC=CC=C31 |
Boiling Point | 308.8ºC at 760mmHg |
Melting Point | 108-109.5 ºC |
Introduction
Chemical Structure and Fundamental Properties
Dibenzocycloocta-1,5-diene exhibits a distinctive chemical structure consisting of a flexible central eight-membered cycloalkane with rigid phenyl rings fused onto each end . The chemical formula is C16H16, containing a total of 32 atoms - specifically 16 carbon atoms and 16 hydrogen atoms . The molecular architecture features a particular arrangement that allows for significant conformational mobility while maintaining structural integrity.
The molecular weight of Dibenzocycloocta-1,5-diene is 208.29824 g/mol, which positions it in the range of medium-sized organic molecules . Its structural framework incorporates 34 chemical bonds, including 18 non-hydrogen bonds, 12 multiple bonds, and 12 aromatic bonds . The molecule contains two six-membered rings (the benzene moieties), one eight-membered ring (the central cycloalkane), and two twelve-membered rings within its complete structural arrangement .
Table 1: Chemical and Physical Properties of Dibenzocycloocta-1,5-diene
Conformational States and Dynamics
Factors Influencing Conformational Stability
Experimental data supported by theoretical calculations demonstrate that the stability of these conformational states can be controlled through strategic molecular design . Specifically, intramolecular hydrogen bonding can effectively stabilize the Boat conformation, while electron repulsive interactions from opposing ester substituents tend to favor the Chair conformation .
When Dibenzocycloocta-1,5-diene is substituted with 1,10-diamide groups, intramolecular hydrogen bonding significantly stabilizes the Boat conformation . This substitution pattern dramatically increases the temperature at which Boat and Chair conformations readily interchange, raising it from -60°C in the unsubstituted form to approximately 60°C in the 1,10-diamide substituted variant .
Table 2: Conformational Dynamics of Dibenzocycloocta-1,5-diene Variants
Synthetic Approaches
Double Ortho Friedel-Crafts Alkylation
One significant method for synthesizing Dibenzocycloocta-1,5-diene compounds involves a direct preparation from phenylacetaldehyde utilizing a double ortho Friedel-Crafts alkylation process . This synthetic approach represents an important advancement in accessing these molecules efficiently.
The synthetic route described in the literature involves several key steps: first, the treatment of phenylacetaldehyde with trimethylsilyl iodide, followed by subsequent reactions to form the cyclic structure . The process can be further elaborated to include modifications such as the preparation of 1,2:5,6-Dibenzocycloocta-1,5-dien-3-ol, which involves ammonia distillation from sodium into a reaction vessel under specific conditions with the addition of acetic acid in anhydrous diethyl ether .
Critical Reaction Considerations
Experimental procedures for synthesizing Dibenzocycloocta-1,5-diene derivatives highlight several crucial factors that influence reaction success. For instance, in certain reduction reactions, the use of acetic acid as a proton donor is essential, as other simple proton donors like ethanol or water can lead to complex mixtures where partial reduction of aromatic rings occurs . Additionally, attempts at catalytic hydrogenation using Pd/C catalysts have been reported to be ineffective for certain benzylic ether functions in these molecular systems .
These synthetic considerations illustrate the nuanced chemistry involved in preparing Dibenzocycloocta-1,5-diene compounds with specific structural features and functional group arrangements.
Amide-Substituted Derivatives and Conformational Analysis
1,10-diamide Substituted Variants
Variable temperature (VT) 1H-NMR spectroscopy has provided valuable insights into the conformational behavior of 1,10-diamide substituted Dibenzocycloocta-1,5-diene derivatives . For 1,10-di-Et-amide substituted compounds, NMR analysis reveals characteristic chemical shifts that allow differentiation between Boat and Chair conformations. Specifically, the Chair conformation shows more downfield shifted signals for both methyl and aromatic protons compared to the Boat conformation .
In the 1,10-di-Et-amide derivative, aromatic protons appear at δ = 6.95 ppm for the Chair conformation and δ = 6.77 ppm for the Boat conformation. Similarly, methyl protons show signals at δ = 2.15 ppm for Chair and δ = 2.06, 1.94 ppm for Boat . Integration of these NMR signals indicates that at 23°C, the relative populations are approximately 14% Chair and 86% Boat, demonstrating a strong preference for the Boat conformation under these conditions .
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